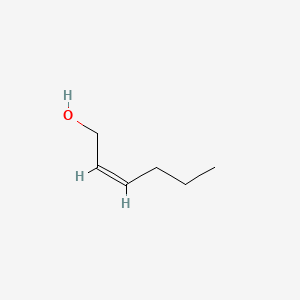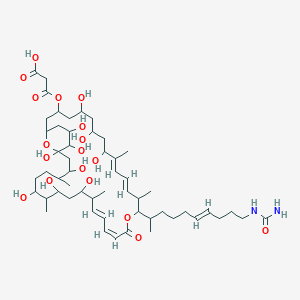
Kanchanamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanchanamycin A is a natural product found in Streptomyces olivaceus with data available.
Applications De Recherche Scientifique
Structural Analysis
Kanchanamycin A, a polyol macrolide antibiotic, is derived from Streptomyces olivaceus Tü 4018. It possesses a unique 36-membered lactone ring and a 6-membered hemiacetal ring structure. An unusual feature of this macrolide is its terminal urea moiety. The structure of this compound was elucidated using electrospray MS and advanced 2D NMR techniques, such as HSQC, HMBC, and 2D-HSQC-TOCSY, due to significant signal overlap in its spectral analysis (Stephan et al., 1996).
Antibacterial and Antifungal Activities
This compound exhibits antibacterial and antifungal properties, showing particular effectiveness against Pseudomonas fluorescens. Its discovery was a result of HPLC-diode-array and HPLC-electrospray-mass-spectrometry screening of culture filtrates and mycelium of Streptomyces olivaceus Tü 4018. This research highlights the therapeutic potential of this compound in combating various microbial infections (Fiedler et al., 1996).
Role in mTOR Signaling
The mTOR (mechanistic Target of Rapamycin) signaling pathway plays a crucial role in cell growth and metabolism in response to environmental factors. Although this compound is not directly linked to mTOR research, understanding its interaction with bacterial cells can provide insights into how external compounds, like antibiotics, influence cellular processes. This understanding is vital for developing therapeutic strategies for diseases where mTOR signaling is deregulated, such as cancer and diabetes (Saxton & Sabatini, 2017).
Kanamycin and Genetic Research
Though not directly about this compound, studies on Kanamycin, a related antibiotic, have implications for genetic research. Kanamycin is often used as a selective agent in genetic transformation protocols. Its impact on DNA methylation in Arabidopsis thaliana calluses highlights the potential genetic and epigenetic effects of antibiotic use in plant biotechnology (Bardini et al., 2003).
Development of Kanamycin Biosynthesis
Understanding the biosynthesis of Kanamycin, closely related to Kanchanamycin, is crucial for manipulating antibiotic production. Discovering parallel pathways in Kanamycin biosynthesis through gene cluster reconstruction in Streptomyces venezuelae offers opportunities for pathway engineering. This could lead to the direct in vivo production of new or more potent aminoglycoside antibiotics (Park et al., 2011).
Propriétés
Formule moléculaire |
C54H90N2O18 |
|---|---|
Poids moléculaire |
1055.3 g/mol |
Nom IUPAC |
3-[[(10E,12E,18Z,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13-,33-18+ |
Clé InChI |
LLKMUSZUPKLZDW-YOAYMMHYSA-N |
SMILES isomérique |
CC1CCC(C(C(CC(C(/C=C/C=C\C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |
SMILES canonique |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |
Synonymes |
kanchanamycin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





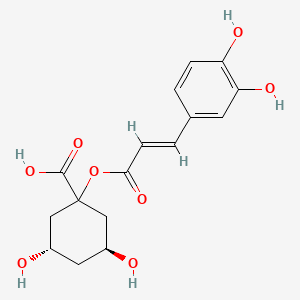
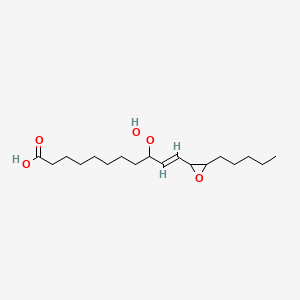
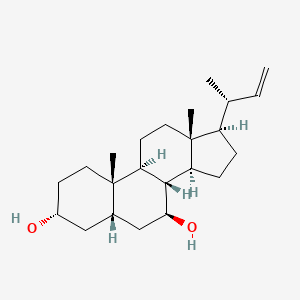
![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)
![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)
![ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B1238571.png)

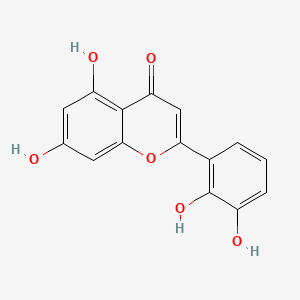

![6-[(1E)-2-(2-hydroxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B1238579.png)
